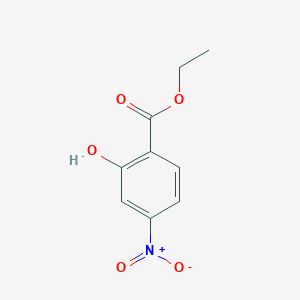

Ethyl 2-hydroxy-4-nitrobenzoate

Description

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-4-nitrobenzoate |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,11H,2H2,1H3 |

InChI Key |

GUBJDUFKRJFIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Contextualization Within Substituted Benzoic Acid Esters

Ethyl 2-hydroxy-4-nitrobenzoate belongs to the broad class of substituted benzoic acid esters. These are aromatic compounds derived from benzoic acid, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups, and the carboxylic acid group is esterified. The nature and position of these substituents dramatically influence the physical and chemical properties of the molecule, including its reactivity, acidity, and biological activity.

The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the benzene ring of this compound creates a unique electronic environment. This electronic push-pull effect, combined with the steric influence of the substituents, governs the compound's reactivity and makes it a subject of interest for detailed chemical investigations.

Significance As a Building Block in Advanced Organic Synthesis

The true value of Ethyl 2-hydroxy-4-nitrobenzoate lies in its role as a versatile intermediate or building block in advanced organic synthesis. The functional groups present on the molecule offer multiple reaction sites, allowing for a variety of chemical transformations.

The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active compounds and can serve as a handle for further derivatization. The hydroxyl group can undergo etherification or other modifications, while the ester group can be hydrolyzed or transesterified. This multifunctionality allows for the strategic construction of complex molecular architectures. For instance, this compound has been utilized as a precursor in the synthesis of N-hydroxy- and N-alkoxyindoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov

Scope and Research Objectives for the Compound S Comprehensive Investigation

Conventional Synthetic Routes to Substituted Nitrobenzoate Esters

Traditional methods for synthesizing this compound have long been established in organic chemistry. These routes are characterized by their reliability, though they may sometimes involve harsh conditions or generate significant waste.

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-4-nitrobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol. The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, or an excess of the alcohol reactant is used.

Key parameters influencing the yield of this reaction include the reaction time, temperature, and the concentration of the catalyst. While effective, this method often requires long reaction times and a significant amount of catalyst, which can lead to challenges in product purification and waste disposal.

An alternative strategy involves the direct functionalization of a pre-existing benzoate (B1203000) derivative. For instance, the nitration of ethyl 2-hydroxybenzoate (ethyl salicylate) can be employed to introduce the nitro group at the C4 position of the aromatic ring. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. The hydroxyl group at the C2 position is an ortho-, para-directing group, which facilitates the introduction of the nitro group at the desired para position.

The reaction conditions for this approach must be carefully controlled to prevent over-nitration or side reactions. The temperature, in particular, is a critical factor, as higher temperatures can lead to the formation of dinitro and other undesired byproducts. This method offers a viable alternative to the esterification of the pre-functionalized acid, especially when the starting benzoate ester is readily available.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

The use of solid acid catalysts in esterification reactions represents a significant advancement over traditional homogeneous catalysts. These heterogeneous catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and are generally less corrosive.

Nanoporous materials, such as zeolites and mesoporous silica, have emerged as highly efficient catalysts for the esterification of 2-hydroxy-4-nitrobenzoic acid. Their high surface area and well-defined pore structures provide a large number of accessible active sites for the reaction to occur. The acidic properties of these materials can be tailored by incorporating different metal ions or by modifying their framework composition.

Supported catalysts, where an active catalytic species is dispersed on a high-surface-area support material, offer another promising avenue for green esterification. Common supports include silica, alumina (B75360), and zirconia. For instance, tungstated zirconia has been shown to be a highly effective solid acid catalyst for esterification reactions. The strong acidic sites generated on the surface of tungstated zirconia can efficiently catalyze the reaction under milder conditions than those required for traditional mineral acids.

The performance of supported catalysts is influenced by factors such as the nature of the support, the loading of the active species, and the calcination temperature used during catalyst preparation. These catalysts exhibit high thermal stability and can be reused multiple times without a significant loss of activity, making them a cost-effective and sustainable alternative to conventional methods.

Data on Synthetic Methodologies

The following table summarizes the key findings from various research studies on the synthesis of this compound and related compounds.

| Synthetic Method | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Fischer-Speier Esterification | Sulfuric Acid | Ethanol, Reflux, 8h | 85-95 | |

| Nitration of Ethyl Salicylate (B1505791) | Nitric Acid/Sulfuric Acid | 0-5 °C, 2h | 70-80 | |

| Nanoporous Catalysis | H-ZSM-5 Zeolite | Ethanol, 120 °C, 6h | >90 | |

| Supported Catalysis | Tungstated Zirconia | Ethanol, 100 °C, 5h | 92 |

Energy-Efficient Synthetic Protocols

The synthesis of this compound and its analogs has been a subject of research focusing on the development of energy-efficient protocols. These methods aim to reduce reaction times, increase yields, and lower energy consumption compared to conventional synthetic routes. Key advancements in this area include the use of ultrasound and microwave irradiation to promote the esterification and nitration reactions necessary for the formation of these compounds.

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted organic synthesis (sonochemistry) has emerged as a powerful technique for accelerating chemical reactions. scirp.org The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to a significant enhancement in reaction rates. scirp.orgscispace.com This methodology has been successfully applied to both the nitration of aromatic compounds and the esterification of carboxylic acids, the two key steps in synthesizing this compound.

Ultrasonically assisted nitration reactions (USANR) of aromatic compounds have demonstrated considerable reductions in reaction times, from several hours to just a few minutes, while affording good yields and high regioselectivity. scispace.comresearchgate.net For instance, the nitration of salicylic (B10762653) acid to 2-hydroxy-5-nitrobenzoic acid has been achieved with high yields under ultrasonic irradiation. scispace.comresearchgate.net Similarly, the esterification of sodium salicylate to produce butyl salicylate has been significantly enhanced by ultrasound irradiation (28 kHz, 300 W), increasing the product yield substantially compared to silent conditions. nih.gov

The synthesis of ethyl 4-nitrobenzoate (B1230335), an isomer of the target compound, has been successfully achieved by irradiating a solvent-free mixture of 4-nitrobenzoic acid and ethanol with ultrasound (37 kHz, 330 W) for 2 hours. scirp.orgscirp.orgresearchgate.net This approach provides a simple and environmentally friendly alternative to traditional methods. scirp.orgscirp.orgresearchgate.net The combination of ultrasound with ultradispersed zeolite catalysts has shown a synergistic effect, further increasing the conversion and yield of ethyl 4-nitrobenzoate. scirp.orgscirp.org

Table 1: Ultrasound-Assisted Synthesis of Ethyl 4-nitrobenzoate and Analogs

| Reactant | Product | Conditions | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| 4-Nitrobenzoic Acid, Ethanol | Ethyl 4-nitrobenzoate | Ultrasound (37 kHz, 330W) | 2 | ~60-70 | 55-67 | >90 | scirp.org |

| Salicylic Acid | 2-Hydroxy-5-nitro benzoic acid | Ultrasound | 1-2 | - | 90 | - | scispace.comresearchgate.net |

| Sodium Salicylate, n-Butyl Bromide | Butyl Salicylate | Ultrasound (28 kHz, 300W) | - | - | 78.2 | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal and organic chemistry for its ability to dramatically accelerate reactions, often leading to higher yields and purer products. rsc.orgconicet.gov.ar Microwave heating increases the temperature of the reaction mixture uniformly, which can minimize the formation of unwanted by-products. conicet.gov.ar

The application of microwave irradiation has been explored for both the nitration of phenolic compounds and the synthesis of esters. For instance, the nitration of 4-hydroxyacetophenone with calcium nitrate (B79036) and acetic acid under microwave irradiation proceeds smoothly to completion in under 10 minutes, offering a much safer and faster alternative to the conventional nitric acid/sulfuric acid method. gordon.edu Microwave-assisted synthesis has also been effectively used for the reduction of aromatic nitro compounds, significantly decreasing reaction times. uzh.chresearchgate.net

In the context of ester synthesis, the preparation of ethyl 4-nitrobenzoate has been achieved by irradiating a mixture of 4-nitrobenzoic acid and ethanol with microwaves (2450 MHz, 300 W) for 2 hours in a solvent-free system. scirp.orgscirp.orgresearchgate.net This method is noted for being simple and environmentally benign. scirp.orgscirp.orgresearchgate.net The synergistic effect of combining microwave irradiation with ultradispersed zeolite catalysts has also been observed in this synthesis, leading to enhanced conversion and yield. scirp.orgscirp.orgresearchgate.net Furthermore, the hydrolysis of ethyl-quinolon-4-one-3-carboxylates to their corresponding carboxylic acids is significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes. conicet.gov.ar

Table 2: Microwave-Assisted Synthesis of Ethyl 4-nitrobenzoate and Analogs

| Reactant | Product | Conditions | Reaction Time | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| 4-Nitrobenzoic Acid, Ethanol | Ethyl 4-nitrobenzoate | Microwaves (2450 MHz, 300W) | 2 h | ~60-70 | 55-67 | >90 | scirp.org |

| 4-Hydroxyacetophenone | 4-Hydroxy-3-nitroacetophenone | Microwaves, Ca(NO3)2, Acetic Acid | <10 min | - | High | - | gordon.edu |

| p-Nitrobenzoic Acid, Ethanol | Ethyl p-nitrobenzoate | Microwaves, H2SO4 | 15 min | - | - | - | ajrconline.org |

This table is interactive. Click on the headers to sort the data.

Development of Sustainable Synthetic Pathways

The development of sustainable or "green" synthetic pathways is a major focus in modern chemistry, aiming to minimize environmental impact by using less hazardous reagents, reducing waste, and improving energy efficiency. rsc.org Traditional nitration methods, which often employ a corrosive and toxic mixture of nitric and sulfuric acids, present significant environmental and safety challenges. rsc.orgresearchgate.net

Recent research has focused on developing greener alternatives for the nitration of aromatic compounds. One such approach is photochemical nitration, which can be carried out in the presence of UV radiation. researchgate.netmjcce.org.mk This method has been applied to salicylic acid, with the reaction rate being influenced by factors such as pH. researchgate.netmjcce.org.mk Another promising green technique is mechanochemistry, which involves performing reactions by ball milling, often with minimal or no solvent. rsc.org This energy-efficient method has been used for the electrophilic nitration of various aromatic compounds using a recyclable, saccharin-based nitrating reagent. rsc.org

For the synthesis of nitrobenzoic acids, novel green methods are being explored, such as the aerobic oxidation of nitrotoluenes using biomimetic catalysts like substituted iron porphyrins. researchgate.net This approach replaces harsh chemical oxidants with clean oxygen or air and uses a less corrosive alkaline medium. researchgate.net Furthermore, the use of solid acid catalysts, such as H3PO4 supported on TiO2-ZrO2, offers a reusable and environmentally benign option for the nitration of salicylic acid and other aromatic compounds, providing good selectivity and yield in short reaction times. researchgate.net

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

The optimization of reaction conditions is crucial for maximizing yield and ensuring the economic viability of synthesizing this compound on both laboratory and industrial scales. This involves a systematic study of various parameters that influence the two primary reaction steps: nitration and esterification.

For the nitration of salicylic acid, the choice of nitrating agent and reaction medium is critical. While the traditional mixed acid (HNO3/H2SO4) system is effective, alternatives like nitric acid in acetic acid are considered advantageous due to easier work-up, minimization of waste, and improved safety. researchgate.netnih.govnih.gov Key parameters to optimize include temperature, reaction time, and the molar ratio of reactants. For industrial-scale production, continuous flow nitration in microreactors is being explored as a safer and more efficient alternative to batch processing. unina.it

Table 3: Parameters for Optimization of Related Syntheses

| Reaction | Key Parameters for Optimization | Typical Findings | Reference |

| Nitration of Salicylic Acid | Nitrating system, Temperature, Reactant concentration | HNO3/AcOH offers safety and waste reduction benefits over mixed acid. Runaway reactions are possible with loss of thermal control. | researchgate.netnih.gov |

| Esterification of Salicylic Acid | Temperature, Catalyst loading, Molar ratio of reactants | Optimal temperature around 343.15 K; excess alcohol increases conversion. | researchgate.net |

| Industrial Synthesis of m-Nitrobenzoic Acid | Purification of starting material, Hydrolysis conditions | Crude methyl benzoate can be purified with sulfuric acid before nitration. Hydrolysis with dilute alkali yields the final product. | google.com |

| Synthesis of Isopropyl Palmitate | Catalyst amount, Molar ratio of alcohol to acid, Temperature | Optimal conditions found to be 5% catalyst, 7:1 alcohol to acid molar ratio, and 82°C. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies of Functional Group Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the other substituents.

Nitro Group Reduction Pathways

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, often employed in the synthesis of anilines. masterorganicchemistry.comacs.org

The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process for the production of aromatic amines. researchgate.net The mechanism of this reaction is complex and can proceed through different pathways. The Haber-Lukashevich scheme is a classical model that outlines the stepwise reduction of a nitro group. researchgate.netorientjchem.org This scheme proposes that the reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rsc.org

The direct pathway involves the reduction of the nitro compound to a nitrosobenzene (B162901), which is then further reduced to a phenylhydroxylamine and finally to an aniline. rsc.org An alternative indirect pathway suggests the condensation of nitrosobenzene with phenylhydroxylamine to form an azoxybenzene, which is subsequently reduced to azobenzene (B91143) and then to hydrazobenzene (B1673438), before finally cleaving to form the aniline. rsc.org Most studies confirm that, regardless of the specific catalyst or reaction conditions, the hydrogenation generally follows the principles outlined in the Haber-Lukashevich scheme. researchgate.net

The choice of metal catalyst plays a critical role in the efficiency and selectivity of nitro group reduction. Palladium, platinum, and rhodium are among the most effective catalysts for this transformation. researchgate.net

Palladium (Pd): Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently the preferred choice for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com The hydrogenation process on palladium-containing polymers is thought to begin with the interaction of molecular hydrogen with the metal centers, followed by the interaction of the nitro compound with the activated hydrogen on the catalyst surface. orientjchem.org The resulting adduct is then sequentially reduced, and the final amine product is displaced from the catalyst surface. orientjchem.org Studies have shown that the hydrogenation of some nitroaromatic compounds on Pd/C proceeds directly to the amine without the accumulation of intermediate products. orientjchem.org

Platinum (Pt): Platinum catalysts, such as platinum(IV) oxide, are also highly effective for the reduction of nitro groups. wikipedia.orgchemeurope.com A proposed mechanism for hydrogenation on platinum involves the reaction proceeding via either an O-Pt or N-Pt bond, with the possibility of desorption of partially reduced intermediates. orientjchem.org

Rhodium (Rh): Rhodium catalysts can also be employed for nitro group reduction. researchgate.netwikipedia.org Rhodium complexes have been used as homogeneous catalysts for the transfer hydrogenation of nitro groups, offering an alternative to heterogeneous catalytic systems. masterorganicchemistry.com

The activity of these catalysts can be influenced by the nature of the catalyst support and the reaction conditions, such as solvent and temperature. orientjchem.org The relative activity of different metals in certain related reactions has been observed to follow the series: Ni < Ir < Pd = Pt. orientjchem.org

Table 1: Comparison of Metal Catalysts in Nitro Group Reduction

| Catalyst | Common Form | Key Characteristics |

| Palladium | Pd/C | High activity and selectivity for nitro group reduction. commonorganicchemistry.com |

| Platinum | PtO₂, Pt/C | Effective for both aromatic and aliphatic nitro compounds. wikipedia.orgchemeurope.com |

| Rhodium | Rh/C, Rh complexes | Can be used in both heterogeneous and homogeneous catalysis. masterorganicchemistry.comwikipedia.org |

Ester Hydrolysis Mechanisms

The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.

The hydrolysis of esters can be catalyzed by neighboring functional groups within the same molecule, a phenomenon known as intramolecular catalysis. In the case of esters of 2-hydroxybenzoic acid derivatives, the adjacent hydroxyl group can potentially participate in the hydrolysis reaction.

While specific studies on the intramolecular catalysis of this compound hydrolysis are not prevalent in the provided search results, research on analogous compounds provides valuable insights. For instance, studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to their para-substituted counterparts. nih.gov In these cases, the rate of hydrolysis was found to be pH-independent over a certain range, which is characteristic of intramolecular general base catalysis. nih.gov A similar mechanism could be envisioned for this compound, where the phenolic hydroxyl group, or more likely its conjugate base (the phenoxide ion), acts as an intramolecular nucleophile or general base to assist in the hydrolysis of the ester.

Further research has demonstrated concerted intramolecular general base–intramolecular nucleophilic catalysis in the hydrolysis of 2-carboxyphenyl 4-hydroxybutyrate, where both the carboxylate and hydroxyl groups participate in the reaction. capes.gov.br This suggests that the presence of multiple functional groups in proximity can lead to complex and efficient catalytic mechanisms.

Reactivity of the Phenolic Hydroxyl Group

Phenolic compounds are known for their ability to act as hydrogen donors, which is a key aspect of their reactivity, particularly in scavenging free radicals. nih.gov The presence of multiple hydroxyl groups and other substituents on the aromatic ring can significantly affect this property. nih.gov In the context of this compound, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. This increased nucleophilicity can influence subsequent reactions, such as alkylation or acylation at the phenolic oxygen. The electron-withdrawing nitro group will increase the acidity of the phenolic proton, making it easier to deprotonate compared to phenol (B47542) itself.

Aromatic Ring Reactivity Patterns under Varying Conditions

The reactivity of the benzene (B151609) ring in this compound toward electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of its substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. quora.comlibretexts.org Conversely, the nitro (-NO₂) and ethyl carboxylate (-COOEt) groups are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.comnumberanalytics.com

In this specific molecule, the substituents are positioned such that their directing effects are in conflict. The hydroxyl group at C-2 directs incoming electrophiles to C-3 (ortho, but sterically hindered) and C-5 (para). The nitro group at C-4 directs incoming electrophiles to C-3 and C-5 (both meta). The ester group at C-1 directs to C-3 and C-5 (both meta). The confluence of these effects strongly favors substitution at the C-5 position, which is para to the activating hydroxyl group and meta to both deactivating groups.

Nucleophilic Substitution Reactions Involving this compound

The phenolic hydroxyl group (-OH) of this compound is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in substitution reactions, most notably O-alkylation and O-acylation.

A common example is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. For instance, treatment of this compound with a base like sodium hydride (NaH) followed by an alkyl halide such as propargyl bromide results in the formation of the corresponding 2-alkoxy derivative. nih.gov This reaction proceeds via an Sₙ2 mechanism.

The general conditions for such O-alkylation reactions are summarized in the table below.

Table 1: Representative Conditions for O-Alkylation of Phenols

| Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Solvent | Typical Product |

|---|---|---|---|

| Sodium Hydride (NaH) | Propargyl Bromide | Tetrahydrofuran (B95107) (THF) | Ethyl 2-(prop-2-yn-1-yloxy)-4-nitrobenzoate |

| Potassium Carbonate (K₂CO₃) | Ethyl Iodide | Acetone | Ethyl 2-ethoxy-4-nitrobenzoate |

| Sodium Hydroxide (NaOH) | Dimethyl Sulfate | Water/DCM | Ethyl 2-methoxy-4-nitrobenzoate |

While the nitro group deactivates the aromatic ring towards electrophilic attack, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr). nih.govlibretexts.org This is a cornerstone reaction for nitroaromatic compounds. numberanalytics.com The SₙAr mechanism involves a two-step process: addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.govmsu.edu

For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it. libretexts.org In this compound itself, there isn't a typical leaving group like a halogen on the ring. However, if a related compound, such as Ethyl 2-chloro-4-nitrobenzoate, were used, the nitro group at the para position would significantly facilitate the displacement of the chloro group by nucleophiles. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the reaction. libretexts.orgmsu.edu This activating effect is a fundamental principle in organic synthesis, allowing for the introduction of various nucleophiles onto an aromatic ring that would otherwise be unreactive. nih.govnih.gov

The ethyl ester functional group is susceptible to nucleophilic acyl substitution. The most common reactions are hydrolysis and amidation.

Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, of the ester group readily occurs upon treatment with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution with heating. This reaction is effectively irreversible and yields the corresponding carboxylate salt (2-hydroxy-4-nitrobenzoate). Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide to give 2-hydroxy-4-nitrobenzoic acid.

Amidation: The ester can also be converted to an amide by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, often requires higher temperatures or catalysts to proceed at a reasonable rate, as amines are generally weaker nucleophiles than the hydroxide ion. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq) or KOH(aq) | Heat | 2-hydroxy-4-nitrobenzoic acid (after acidification) |

| Amidation (Aminolysis) | Ammonia (NH₃) | Heat/Pressure | 2-hydroxy-4-nitrobenzamide |

| Amidation (Aminolysis) | Methylamine (CH₃NH₂) | Heat | N-methyl-2-hydroxy-4-nitrobenzamide |

Advanced Spectroscopic Analysis of this compound

The compound is noted as an intermediate in chemical synthesis. For instance, it can be prepared by the esterification of 2-hydroxy-4-nitrobenzoic acid with ethanol. google.com It has also been identified as a product in the photochemical nitration of other organic compounds. researchgate.netresearchgate.net However, the associated characterization data required to fulfill the detailed structural analysis requested is not provided in these documents.

Consequently, it is not possible to provide an in-depth analysis for the following sections as outlined:

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Hydroxy 4 Nitrobenzoate

Vibrational Spectroscopy (FT-IR, Raman):

Identification of Characteristic Functional Group Vibrations (e.g., Ester Carbonyl, Nitro Group)

Without access to the primary spectral data (chemical shifts, coupling constants, vibrational frequencies), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For Ethyl 2-hydroxy-4-nitrobenzoate (C₉H₉NO₅), the theoretical exact mass can be calculated. While experimental data for this specific isomer is scarce, a study on a related compound, Ethyl 4-methoxy-2-hydroxybenzoate, reported a calculated HRMS (EI) for C₁₀H₁₂O₃ [M]⁺ of 180.0786, with a found value of 180.0789, demonstrating the accuracy of this technique. rsc.org Such a high degree of accuracy would be expected in the analysis of this compound, allowing for unambiguous confirmation of its elemental composition.

Table 1: Illustrative HRMS Data for a Related Benzoate (B1203000) Derivative

| Compound | Formula | Calculated m/z | Found m/z |

| Ethyl 4-methoxy-2-hydroxybenzoate | C₁₀H₁₂O₃ | 180.0786 | 180.0789 rsc.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for identifying and quantifying compounds in complex mixtures, such as in the profiling of impurities in pharmaceutical substances.

In the context of this compound, LC-MS/MS would be employed to separate the main compound from any process-related impurities or degradation products. Following separation, each component would be subjected to tandem mass spectrometry. In this process, the precursor ion (the molecular ion of the compound of interest) is selected and fragmented to produce a series of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation and the identification of unknown impurities. While a specific LC-MS/MS study on this compound is not available, the methodology has been successfully applied to characterize impurities in structurally similar compounds, such as tetracaine (B1683103) hydrochloride, a derivative of ethyl 4-aminobenzoate. researchgate.net

Table 2: Representative LC-MS/MS Impurity Profiling Application

| Analytical Technique | Application | Key Findings |

| UHPLC-Q-TOF-MS | Impurity and degradation product identification in tetracaine hydrochloride. | Successful detection and characterization of five related impurities and seven degradation products. researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelengths at which a molecule absorbs light (λmax) correspond to electronic transitions, typically from a lower energy ground state to a higher energy excited state.

For this compound, the presence of the aromatic ring, the nitro group, and the hydroxyl group would give rise to characteristic absorption bands. The electronic transitions would likely involve π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the ester and hydroxyl groups, and the nitro group. For comparison, a related compound with a nitro group exhibits absorption maxima at 265 nm and 296 nm. rsc.org Another similar molecule, ethyl p-hydroxybenzoate, is reported to have a UV cutoff wavelength around 305 nm. researchgate.net

Table 3: Illustrative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) |

| A nitro-substituted aromatic ester | CDCl₃ | 265, 296 rsc.org |

| Ethyl p-hydroxybenzoate | Not specified | ~305 (cutoff) researchgate.net |

Photoluminescence (PL) spectroscopy involves the emission of light from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule.

The photoluminescent properties of this compound would depend on its ability to emit light from an excited state before returning to the ground state. The emission spectrum would reveal the wavelengths of the emitted light, and the quantum yield would quantify the efficiency of the emission process. While specific PL data for this compound is not documented, studies on related materials like ethyl p-hydroxybenzoate have shown photoluminescence. For instance, single crystals of ethyl p-hydroxybenzoate exhibit a blue emission upon laser excitation at 266 nm. researchgate.net Another study on the same compound reported a high-intensity emission peak around 599 nm. researchgate.net

Table 4: Representative Photoluminescence Data for a Related Compound

| Compound | Excitation Wavelength (nm) | Emission Characteristics |

| Ethyl p-hydroxybenzoate | 266 | Blue emission researchgate.net |

| Ethyl p-hydroxybenzoate | Not specified | High-intensity peak at 599 nm researchgate.net |

The optical bandgap is the minimum energy required to excite an electron from the valence band to the conduction band. In molecular solids, this corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The optical bandgap can be estimated from the onset of absorption in the UV-Vis spectrum using a Tauc plot.

For a semiconducting material, a lower bandgap generally implies higher conductivity. The optical bandgap of this compound would be influenced by its molecular structure, particularly the extent of conjugation. Research on ethyl p-hydroxybenzoate has determined its optical bandgap to be 4.07 eV, indicating its nature as a dielectric material. researchgate.net

Table 5: Illustrative Optical Bandgap for a Related Compound

| Compound | Optical Bandgap (eV) |

| Ethyl p-hydroxybenzoate | 4.07 researchgate.net |

Methodologies for Reconciling Contradictions in Spectroscopic Data Across Studies

Contradictions in spectroscopic data for a given compound across different studies or even within a single study can arise from various factors, including sample purity, experimental conditions, and the inherent limitations of each analytical technique. For substituted nitroaromatic compounds like this compound and its isomers, the precise positions of the nitro and hydroxyl groups on the benzene ring are critical to the molecule's identity and properties. Differentiating between these isomers requires a careful and often multi-faceted analytical approach. When discrepancies arise, a systematic process of reconciliation is necessary.

A primary method for resolving structural uncertainties is the detailed comparison of experimental data with that of known, structurally related isomers. For instance, while data for this compound is scarce, a wealth of information exists for isomers such as Ethyl 4-hydroxy-3-nitrobenzoate. nih.govnist.govnist.gov By understanding how the substituent positions affect the spectra of these known compounds, chemists can predict the expected spectral features of the less-characterized isomer and identify potential misinterpretations.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for distinguishing between positional isomers of substituted benzene rings. spectroscopyonline.comrsc.orgyoutube.com The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern. spectroscopyonline.com For example, a study on distinguishing structural isomers highlights how the position of C-H wagging peaks and the presence or absence of a ring-bending peak can differentiate between ortho-, meta-, and para-substituted rings. spectroscopyonline.com

Ortho-substituted: Typically show a C-H wagging peak between 770 and 735 cm⁻¹.

Meta-substituted: Generally exhibit two peaks, one between 810 and 750 cm⁻¹ and another between 900 and 860 cm⁻¹, along with a ring bending peak around 690 cm⁻¹.

Para-substituted: Usually have a single C-H wagging peak in the range of 860 to 790 cm⁻¹. spectroscopyonline.com

Should a study report an IR spectrum for a compound believed to be this compound, but the C-H out-of-plane bending bands align with the pattern for a different substitution, this would represent a significant contradiction requiring further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the electronic effects (both resonance and inductive) of the substituents. For instance, the ¹H NMR spectrum of ethyl 4-nitrobenzoate (B1230335) shows distinct signals for the aromatic protons. rsc.orgresearchgate.netchemicalbook.com If a purported spectrum of this compound showed a splitting pattern or chemical shifts more consistent with a 4-nitro or a 3-nitro substitution pattern, this would be a clear contradiction. Reconciliation would involve re-examining the synthesis of the compound and comparing the data with predicted spectra based on computational models.

Mass Spectrometry (MS):

While mass spectrometry primarily provides the molecular weight of a compound, fragmentation patterns can offer clues to its structure. However, distinguishing between positional isomers by mass spectrometry alone can be challenging as they often yield very similar fragmentation patterns. spectroscopyonline.com Advanced techniques like Infrared Ion Spectroscopy (IRIS) can be employed to overcome this limitation by combining mass spectrometry with IR spectroscopy, allowing for the differentiation of isomers based on their gas-phase IR spectra. rsc.org

When conventional spectroscopic methods yield ambiguous or contradictory results, more advanced and hyphenated techniques are often employed.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in establishing the connectivity and spatial relationships between atoms within a molecule. For example, a NOESY experiment could help determine the proximity of the ethyl ester protons to a specific aromatic proton, thereby helping to lock in the substitution pattern.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique separates components of a mixture before obtaining their IR spectra, ensuring that the spectrum is of a pure compound. This can resolve contradictions that may have arisen from analyzing an impure sample. researchgate.net

In recent years, computational chemistry has become an indispensable tool for validating and reconciling experimental spectroscopic data. arxiv.orgmdpi.com

Density Functional Theory (DFT) Calculations: DFT calculations can predict the spectroscopic properties of a proposed structure with a high degree of accuracy. mdpi.com If experimental data for a compound is contradictory, one can calculate the theoretical IR, NMR, and UV-Vis spectra for all possible isomers. The isomer whose calculated spectrum most closely matches the experimental data is the most likely correct structure. nih.gov This approach provides a quantitative measure for resolving ambiguities. For instance, if there is a debate over whether a synthesized product is this compound or Ethyl 4-hydroxy-2-nitrobenzoate, comparing the experimental spectra with the DFT-predicted spectra for both isomers can provide a definitive answer.

Table of Spectroscopic Data for Related Isomers:

| Compound Name | Spectroscopic Technique | Key Data Points |

| Ethyl 4-nitrobenzoate | ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.15 (dd, J = 8.3, 1.7 Hz, 2H), 7.76 (dd, J = 8.2, 1.7 Hz, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10 rsc.org | |

| FTIR | C=O stretch at 1712.26 cm⁻¹, NO₂ group peaks at 1366.77, 1520.06, 869.81, 711.51, and 505.53 cm⁻¹ scirp.org | |

| Ethyl 4-hydroxy-3-nitrobenzoate | Mass Spectrometry (EI) | Molecular Weight: 211.1715 g/mol nih.govnist.govnist.gov |

| IR Spectrum | Data available in NIST Chemistry WebBook nist.gov |

By systematically applying these methodologies—comparative analysis of isomeric data, leveraging advanced and hyphenated techniques, and employing computational modeling—contradictions and ambiguities in the spectroscopic characterization of compounds like this compound can be effectively reconciled, leading to a definitive structural elucidation.

Theoretical and Computational Investigations of Ethyl 2 Hydroxy 4 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. For a molecule like Ethyl 2-hydroxy-4-nitrobenzoate, DFT would be a suitable method to explore its properties. These calculations typically begin with optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

The first step in a computational study is to determine the most stable structure, or conformer, of the molecule. This involves calculating the potential energy of various spatial arrangements of the atoms. For this compound, this would involve analyzing the rotation around the single bonds, particularly the C-O bond of the ester group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the ester group would likely be a key factor in determining the molecule's preferred planar conformation. Studies on similar molecules often use DFT methods like B3LYP with a basis set such as 6-311++G(d,p) to perform these geometry optimizations. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and optical properties. For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing nitro group. A small HOMO-LUMO gap would suggest high reactivity and potential for charge transfer within the molecule.

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding within a molecule. wisc.eduresearchgate.net It localizes the electron density into Lewis-like structures (bonds, lone pairs, and antibonds). This analysis can quantify the strength of interactions, such as the intramolecular hydrogen bond. For this compound, NBO analysis would reveal the delocalization of electrons from the oxygen lone pairs of the hydroxyl and ester groups into the aromatic ring and the charge transfer interactions between donor (hydroxyl group) and acceptor (nitro group) parts of the molecule.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the most likely sites for electrophilic attack. The most positive potential (colored blue) would likely be found near the hydrogen atom of the hydroxyl group, making it susceptible to nucleophilic attack.

Computational methods are frequently used to simulate spectroscopic data, such as FT-IR, Raman, and UV-Vis spectra. By comparing the calculated spectra with experimental results, researchers can confirm the molecular structure and the accuracy of the vibrational assignments. researchgate.net For this compound, DFT calculations could predict the vibrational frequencies of its functional groups (O-H, C=O, NO2) and the wavelengths of its electronic transitions. A strong agreement between theoretical and experimental data would validate the computational model used.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, often found in donor-pi-acceptor (D-π-A) systems, can exhibit nonlinear optical (NLO) properties. nih.gov this compound has an electron-donating hydroxyl group and a strong electron-withdrawing nitro group attached to a π-conjugated benzene ring, suggesting it could have NLO activity. Computational studies can predict NLO properties like the first-order hyperpolarizability (β). A high β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. wikimedia.org Calculations for similar molecules often employ DFT methods to determine these properties.

Modeling of Intermolecular Interactions and Hydrogen-Bonding Dynamics

In the solid state, molecules of this compound would interact through various intermolecular forces, including hydrogen bonding and π-π stacking. The hydroxyl group and the nitro group are both capable of forming intermolecular hydrogen bonds. Computational models can be used to explore the strength and geometry of these interactions, which dictate the crystal packing and physical properties of the material. nih.gov Dynamic simulations could further elucidate the behavior of these hydrogen bonds at different temperatures.

Solid State Chemistry and Crystal Engineering of Ethyl 2 Hydroxy 4 Nitrobenzoate

Single Crystal X-ray Diffraction (SC-XRD) for Detailed Crystal Structure Determination

Single-crystal X-ray diffraction is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide a wealth of information about the molecular and supramolecular structure of ethyl 2-hydroxy-4-nitrobenzoate.

Without experimental data from SC-XRD, the exact bond lengths, bond angles, and torsion angles of this compound remain undetermined. This information is crucial for understanding the molecular geometry and conformational preferences of the molecule in the solid state. For instance, the planarity of the benzene (B151609) ring, the orientation of the nitro and ester functional groups relative to the ring, and the conformation of the ethyl chain are all defined by these parameters.

The presence of a hydroxyl group (a hydrogen bond donor) and nitro and ester groups (hydrogen bond acceptors) in this compound strongly suggests the formation of a complex network of hydrogen bonds. SC-XRD analysis is indispensable for identifying both intramolecular hydrogen bonds (e.g., between the hydroxyl group and the adjacent ester or nitro group) and intermolecular hydrogen bonds that link neighboring molecules. The precise geometries of these interactions, including donor-acceptor distances and angles, are critical for understanding the forces that govern the crystal packing.

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection and Grain Boundary Analysis

High-resolution X-ray diffraction is a specialized technique used to assess the quality of crystalline materials. For this compound, HRXRD could be employed to study the crystalline perfection of single crystals or the microstructure of polycrystalline samples. This technique can reveal information about lattice strain, crystallite size, and the presence of defects or grain boundaries. Such data is particularly important for understanding how the growth conditions of the crystal can influence its physical properties. However, no HRXRD studies have been reported for this compound.

Influence of Hydrogen Bonding on Solid-State Properties

The hydrogen-bonding network is a primary determinant of many solid-state properties. For this compound, it would be expected to significantly influence its melting point, solubility, mechanical properties, and even its optical characteristics. The strength and dimensionality of the hydrogen-bonding network would directly impact the energy required to disrupt the crystal lattice.

To systematically describe and compare the hydrogen-bonding patterns in this compound, Etter's graph set theory would be an invaluable tool. crystallography.net This formalism provides a standardized nomenclature for identifying and classifying hydrogen-bond motifs. For example, intramolecular hydrogen bonds are designated with an 'S', while intermolecular motifs like dimers, chains, and rings are described with 'D', 'C', and 'R' respectively. The application of graph set analysis would allow for a detailed and unambiguous description of the hydrogen-bonding topology. Without the crystal structure, this analysis remains purely speculative.

Correlation of Hydrogen Bonds with Crystal Lattice Stability

The stability of the crystal lattice of this compound is predicted to be significantly influenced by a network of intermolecular and potentially intramolecular hydrogen bonds. The presence of a hydroxyl group (a strong hydrogen bond donor) and nitro and ester groups (hydrogen bond acceptors) creates a favorable environment for the formation of robust supramolecular assemblies.

The primary hydrogen bonding interactions anticipated to govern the crystal packing are:

O-H···O Bonds: The phenolic hydroxyl group is expected to form strong hydrogen bonds with either the nitro group's oxygen atoms or the carbonyl oxygen of the ethyl ester group of an adjacent molecule. The relative acidity of the phenolic proton and the basicity of the acceptor sites will dictate the preferred interaction.

For instance, studies on related nitro-substituted benzoic acids have demonstrated the formation of well-defined hydrogen-bonded dimers and catemers, which significantly influence their crystal packing and physical properties. It is plausible that this compound will exhibit similar motifs.

To provide a clearer, albeit theoretical, picture of these interactions, the following table outlines the potential hydrogen bonds and their expected role in lattice stabilization.

| Donor | Acceptor | Bond Type | Expected Contribution to Lattice Stability |

| Phenolic -OH | Nitro -NO₂ | O-H···O | Strong; primary driver of supramolecular assembly |

| Phenolic -OH | Ester C=O | O-H···O | Strong; competitive with the nitro group interaction |

| Aromatic C-H | Nitro -NO₂ | C-H···O | Moderate; contributes to packing efficiency |

| Aromatic C-H | Ester C=O | C-H···O | Moderate; contributes to packing efficiency |

| Ethyl C-H | Nitro -NO₂ | C-H···O | Weak; minor contribution to overall stability |

| Ethyl C-H | Ester C=O | C-H···O | Weak; minor contribution to overall stability |

| Intramolecular -OH | Nitro -NO₂ (ortho) | O-H···O | Possible, could influence molecular conformation |

This table is predictive and based on the functional groups present in this compound.

Crystal Growth and Optimization Strategies for High-Quality Single Crystals

The successful growth of high-quality single crystals of this compound is a prerequisite for its definitive structural characterization by X-ray diffraction and for the accurate measurement of its physical properties. The selection of an appropriate solvent system and crystallization technique is paramount.

Solvent Selection:

The ideal solvent should exhibit moderate solubility for the compound, with solubility increasing with temperature. This allows for crystallization to occur through slow cooling or solvent evaporation. Given the polar nature of the hydroxyl and nitro groups, and the less polar ester and benzene ring, a range of solvents should be screened. Potential candidates include:

Alcohols: Ethanol (B145695), methanol, isopropanol (B130326)

Ketones: Acetone

Esters: Ethyl acetate (B1210297)

Halogenated Solvents: Dichloromethane, chloroform (B151607)

Aromatic Solvents: Toluene (likely in combination with a more polar solvent)

Co-solvent systems may also be employed to fine-tune the solubility and promote the formation of well-ordered crystals.

Crystallization Techniques:

Several standard techniques can be employed for the crystal growth of this compound:

Slow Evaporation: A saturated solution of the compound is prepared at room temperature and allowed to evaporate slowly in a dust-free environment. This is often the simplest and most effective method for obtaining initial crystals.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below. The rate of cooling is a critical parameter that must be optimized to prevent rapid precipitation and the formation of polycrystalline material.

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to gradual crystallization.

Optimization Strategies:

To enhance the quality and size of the single crystals, the following strategies can be implemented:

Purity of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects. Recrystallization or column chromatography should be used to purify the synthesized compound.

Control of Supersaturation: The degree of supersaturation is a key driving force for crystallization. This can be controlled by adjusting the initial concentration of the solution and the rate of cooling or evaporation.

Temperature Control: A stable and precisely controlled temperature environment is crucial for consistent and high-quality crystal growth.

Seeding: Introducing a small, high-quality seed crystal into a slightly supersaturated solution can promote the growth of a single, large crystal by providing a template for ordered molecular deposition.

The following table summarizes the proposed crystal growth strategies:

| Technique | Solvent System | Key Parameters to Optimize | Expected Outcome |

| Slow Evaporation | Ethanol, Acetone, Ethyl Acetate | Evaporation rate, temperature, solvent purity | Initial screening for suitable crystal-forming conditions |

| Slow Cooling | Methanol/Water, Toluene/Ethanol | Cooling rate, initial concentration, temperature gradient | Growth of larger, more well-defined crystals |

| Vapor Diffusion | Dichloromethane solution with Ether anti-solvent | Diffusion rate, temperature, solvent/anti-solvent ratio | High-quality crystals for diffraction studies |

This table provides a proposed starting point for the experimental investigation of this compound crystal growth.

Derivatization Strategies for Ethyl 2 Hydroxy 4 Nitrobenzoate

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in ethyl 2-hydroxy-4-nitrobenzoate is a primary site for various chemical transformations, including etherification, acylation, and the implementation of protecting groups.

Etherification of the phenolic hydroxyl group can be achieved through several methods, with the Mitsunobu reaction being a prominent example. The Mitsunobu reaction allows for the conversion of alcohols, including phenols, into ethers under mild conditions. wikipedia.orgsigmaaldrich.com This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The general mechanism involves the activation of the phenolic hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group. This is followed by a nucleophilic attack from an alcohol to form the corresponding ether. For phenolic alcohols, the reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com While the Mitsunobu reaction is broadly applicable, its success with sterically hindered phenols can be challenging, potentially leading to lower yields due to competing side reactions. sdstate.edu The choice of solvent can also influence the reaction's outcome, with weaker solvents like diethyl ether sometimes improving yields for more challenging substrates. sdstate.edu

Table 1: General Conditions for Mitsunobu Etherification of Phenols

| Reagent | Typical Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh3) | Equimolar to the alcohol | Activates the azodicarboxylate | wikipedia.org |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Equimolar to the alcohol | Forms the betaine (B1666868) intermediate with PPh3 | wikipedia.org |

| Alcohol (for ether formation) | Acts as the nucleophile | Forms the ether linkage | commonorganicchemistry.com |

| Solvent (e.g., THF, Diethyl Ether) | Anhydrous | Reaction medium | commonorganicchemistry.comsdstate.edu |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity | wikipedia.org |

The phenolic hydroxyl group of this compound can be readily acylated to form esters. This transformation can be achieved using various acylating agents such as acyl halides or acid anhydrides. mdpi.comumb.edu The reaction can be performed under basic conditions, where the phenol (B47542) is first deprotonated to the more nucleophilic phenoxide, or under acidic catalysis. ucalgary.ca

A common laboratory method involves reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, phase-transfer catalysis can be employed for the O-acylation of phenols with alkanoyl chlorides, offering a simple and efficient method that often proceeds at low temperatures and does not require strictly anhydrous conditions. lew.ro Catalyst- and solvent-free methods have also been developed, for instance, by heating the phenol with acetic anhydride at a moderate temperature. mdpi.com Recently, the use of organic salts as acylating reagents mediated by diethylaminosulfur trifluoride (DAST) has been reported as an efficient method for the selective O-acylation of phenols at room temperature. rsc.org

Table 2: Selected Methods for Phenol Acylation

| Acylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Acyl Halides (e.g., Acetyl Chloride) | Base (e.g., Pyridine, NaOH) | Common and effective method. | umb.edu |

| Acid Anhydrides (e.g., Acetic Anhydride) | Catalyst- and solvent-free, 60 °C | High conversion and selectivity. | mdpi.com |

| Alkanoyl Chlorides | Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) Chloride), NaOH, 0 °C | Rapid, high purity, no need for anhydrous conditions. | lew.ro |

| Organic Salts | Diethylaminosulfur trifluoride (DAST), Room Temperature | Efficient, convenient, one-pot method. | rsc.org |

In multi-step syntheses, it is often necessary to temporarily protect the phenolic hydroxyl group to prevent it from reacting with certain reagents. Silyl (B83357) ethers are among the most common protecting groups for hydroxyl functions due to their ease of formation, stability under various reaction conditions, and facile removal. mdpi.comharvard.edu

The silylation of a phenol is typically achieved by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base such as imidazole (B134444) in a solvent like dimethylformamide (DMF). harvard.edu The stability of the resulting silyl ether towards acidic or basic conditions depends on the steric bulk of the alkyl groups on the silicon atom. nih.gov For instance, the general order of hydrolytic lability is TMS > TES > TBDMS > TIPS > TBDPS. nih.gov

Deprotection of phenolic silyl ethers can be accomplished under various conditions. Fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), are commonly used. gelest.com Selective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers can be achieved using specific reagent systems, such as sodium hydride in DMF or catalytic lithium acetate (B1210297) in moist DMF. gelest.comrsc.orgrsc.org

Table 3: Common Silyl Protecting Groups for Phenols and Deprotection Methods

| Silyl Group | Abbreviation | Typical Protection Reagent | Common Deprotection Reagents | Reference |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | K2CO3/MeOH | harvard.edugelest.com |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acidic or basic hydrolysis | harvard.edunih.gov |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, HF, KHF2 | harvard.edunih.gov |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF, HF | harvard.edunih.gov |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF, HF | harvard.edunih.gov |

The phenolic hydroxyl group, upon deprotonation to a phenoxide, becomes a potent nucleophile that can participate in nucleophilic aromatic substitution (SNA) reactions. rsc.orgacs.org In this context, the phenoxide derived from this compound can act as a nucleophile, attacking an activated aromatic ring to form a diaryl ether. For an SNA reaction to proceed, the aromatic ring being attacked typically needs to be electron-deficient, often bearing strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a good leaving group (such as a halide). nih.gov

While traditionally viewed as a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many SNA reactions may proceed through a concerted mechanism. nih.gov The reactivity in these substitutions is influenced by electronic and steric factors of both the phenoxide nucleophile and the aromatic substrate. acs.org

Functionalization of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into a variety of other nitrogen-containing groups, most notably an amino group.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester group in this compound, is a crucial transformation in organic synthesis. A variety of methods have been developed to achieve this chemoselectivity.

Commonly used methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or metal-based reductions in acidic or neutral media. For instance, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid are classic reagents for nitro group reduction. More modern and milder methods have been developed to enhance selectivity and avoid harsh conditions. For example, sodium borohydride (B1222165) (NaBH4) in combination with transition metal salts like iron(II) chloride (FeCl2) has been shown to be a highly effective system for the selective reduction of nitroarenes bearing ester groups, affording the corresponding anilines in high yields. acs.org

Furthermore, the reduction of nitroarenes can also lead to other nitrogen-containing functional groups, such as hydroxylamines, under specific conditions. For example, the use of zinc dust in a CO2/H2O system can selectively reduce nitroarenes to N-arylhydroxylamines. rsc.org Photochemical methods using a hydrogen source like γ-terpinene have also been reported for the selective formation of N-arylhydroxylamines from nitroarenes. rsc.org

Table 4: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Product | Key Features | Reference |

|---|---|---|---|

| H2, Pd/C | Amine | Common catalytic hydrogenation method. | acs.org |

| Fe, HCl or NH4Cl | Amine | Classic metal/acid reduction (Béchamp reduction). | acs.org |

| SnCl2, HCl | Amine | Effective reducing agent for nitro groups. | acs.org |

| NaBH4, FeCl2 | Amine | High chemoselectivity for nitro group over esters. | acs.org |

| Zn, CO2/H2O | N-Arylhydroxylamine | Selective reduction to the hydroxylamine (B1172632) stage. | rsc.org |

| γ-Terpinene, 413 nm light | N-Arylhydroxylamine | Catalyst-free photochemical reduction. | rsc.org |

Strategies for Analytical Enhancement through Chemical Derivatization

Chemical derivatization is a pivotal strategy in analytical chemistry to enhance the detectability of analytes that may otherwise exhibit poor response with certain instrumental methods. For this compound, derivatization can be employed to introduce specific functional groups that augment its spectrophotometric or mass spectrometric properties, thereby improving the sensitivity and selectivity of its quantification.

Introduction of Chromophores for Enhanced UV-Vis Detection

The inherent chromophoric properties of this compound can be significantly enhanced through derivatization, particularly by forming highly colored azo dyes. This approach is advantageous for colorimetric assays and can substantially lower the limit of detection in UV-Vis spectrophotometry.

A common strategy involves the coupling of a diazotized aromatic amine with the phenolic ring of this compound. The phenolic hydroxyl group at the 2-position activates the ring towards electrophilic substitution, facilitating the coupling reaction. A general reaction scheme for this process is as follows:

Diazotization of a primary aromatic amine: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo coupling: The resulting diazonium salt is then reacted with this compound under alkaline conditions. The electron-rich phenoxide ion of this compound acts as a coupling agent, leading to the formation of a highly conjugated azo dye.

The introduction of the azo (-N=N-) group creates an extensive system of conjugated double bonds, which shifts the absorption maximum to a longer wavelength (a bathochromic shift) and increases the molar absorptivity. mdpi.comresearchgate.net The color of the resulting dye can be tuned by the choice of the aromatic amine used for diazotization. For instance, using different substituted anilines can result in a range of colors from yellow to deep red.

The synthesis of azo dyes from various phenolic compounds is a well-established method. jocpr.comresearchgate.net For example, the coupling of diazotized aromatic amines with 4-hydroxybenzoic acid, a related phenolic compound, yields intensely colored products. jocpr.com This principle is directly applicable to this compound.

Table 1: Examples of Azo Dye Synthesis for Enhanced UV-Vis Detection

| Diazotized Amine | Coupling Agent | Resulting Azo Dye | Expected Color |

|---|---|---|---|

| Aniline | This compound | Ethyl 2-hydroxy-4-nitro-5-(phenyldiazenyl)benzoate | Yellow-Orange |

| p-Nitroaniline | This compound | Ethyl 2-hydroxy-4-nitro-5-((4-nitrophenyl)diazenyl)benzoate | Red |

| Sulfanilic acid | This compound | Ethyl 5-((4-sulfophenyl)diazenyl)-2-hydroxy-4-nitrobenzoate | Orange-Red |

This table presents hypothetical derivatization products based on established azo coupling reactions.

Introduction of Fluorophores for High-Sensitivity Fluorescence Detection

For analyses requiring ultra-high sensitivity, the introduction of a fluorophore into the this compound molecule is a powerful strategy. Fluorescence detection often provides significantly lower detection limits compared to UV-Vis absorption. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent for this purpose. clemson.edu

Dansyl chloride reacts with the phenolic hydroxyl group of this compound in the presence of a base (e.g., sodium bicarbonate or triethylamine) to form a stable, highly fluorescent dansyl ester.

The resulting derivative possesses the intensely fluorescent dansyl group, which exhibits strong emission upon excitation with UV light. The choice of solvent can influence the fluorescence quantum yield and emission maximum, which can be optimized for maximum sensitivity. nih.gov While the direct derivatization of this compound with dansyl chloride is not extensively documented in readily available literature, the reaction with phenolic hydroxyl groups is a standard and predictable chemical transformation.

Table 2: Derivatization with Dansyl Chloride for Fluorescence Detection

| Analyte | Derivatizing Agent | Reaction Conditions | Detection Method |

|---|---|---|---|

| This compound | Dansyl Chloride | Alkaline pH, Room Temperature | Fluorescence Spectroscopy |

This table outlines the general conditions for the derivatization of phenolic compounds with dansyl chloride.

Introduction of Ionizable Tags for Mass Spectrometry Detection

The detection of neutral molecules like this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to poor ionization efficiency. researchgate.net Derivatization to introduce a readily ionizable or permanently charged group can dramatically enhance the MS signal.

One effective strategy for nitroaromatic compounds is the reduction of the nitro group to a primary amine. researchgate.net This can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting amine, Ethyl 2-amino-4-hydroxybenzoate, is readily protonated under the acidic conditions typically used in reversed-phase liquid chromatography-mass spectrometry (LC-MS), leading to a strong signal in positive ion mode ESI-MS.

Another approach is the use of "charge-tagging" derivatization reagents. Girard's reagents, such as Girard's Reagent T (GirT), are classic examples. nih.govnih.gov These reagents contain a quaternary ammonium (B1175870) group, which carries a permanent positive charge. While Girard's reagents are primarily used for derivatizing ketones and aldehydes, analogous reagents can be designed to react with other functional groups. For instance, a reagent with a reactive group for the phenolic hydroxyl and a quaternary ammonium moiety could be employed.

The derivatization of the phenolic hydroxyl group with a reagent containing a tertiary amine, which can be readily protonated, is another viable option.

Table 3: Strategies for Enhancing Mass Spectrometry Detection

| Derivatization Strategy | Reagent/Method | Target Functional Group | Ionization Enhancement |

|---|---|---|---|

| Nitro Group Reduction | Sodium Dithionite / Catalytic Hydrogenation | Nitro Group | Formation of a basic amine, readily protonated |

| Charge Tagging | Girard's Reagent T (for carbonyls, analogous reagents for hydroxyls) | Phenolic Hydroxyl | Introduction of a pre-charged quaternary ammonium group |

This table summarizes potential derivatization strategies to improve the mass spectrometric detection of this compound.

Optimization of Derivatization Protocols for Analytical Applications

To ensure the reliability and accuracy of quantitative analysis, the derivatization protocol must be carefully optimized. researchgate.netnih.gov Key parameters that require optimization include:

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte should be optimized to ensure complete and rapid derivatization without interference from excess reagent.

Reaction Temperature: The temperature can significantly affect the reaction rate and the stability of the derivative. An optimal temperature that maximizes the yield of the desired product in a reasonable timeframe should be determined. nih.gov

Reaction Time: The time required for the reaction to reach completion needs to be established to ensure consistent results.

pH and Catalyst: For many reactions, the pH of the reaction medium is critical. The use of a catalyst can also accelerate the reaction. These factors must be optimized to achieve the desired outcome.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.

The stability of the resulting derivative under the conditions of the analytical method (e.g., in the autosampler or during chromatographic separation) must also be evaluated to prevent degradation and ensure accurate quantification. nih.gov For LC-MS applications, the removal of excess derivatizing reagent and by-products is often necessary to minimize ion suppression and background noise. slu.se

Table 4: Key Parameters for Optimization of Derivatization Protocols

| Parameter | Importance | Considerations |

|---|---|---|

| Reagent Concentration | Ensures complete reaction | Stoichiometric excess is common, but large excesses can cause interference |

| Temperature | Affects reaction rate and product stability | Higher temperatures can speed up reactions but may also lead to degradation |

| Time | Ensures reaction completion | Insufficient time leads to incomplete derivatization and underestimation of the analyte |

| pH/Catalyst | Critical for reaction efficiency | Affects the reactivity of functional groups and the stability of reagents |

| Solvent | Influences solubility and reaction kinetics | Must be compatible with all reactants and the subsequent analytical method |

The Catalytic Versatility of this compound and Its Derivatives

This compound is an aromatic compound whose structural features—a hydroxyl group, a nitro group, and an ester functional group—make it a molecule of significant interest in the development of catalytic processes. This article explores its roles in catalysis, from its potential as a building block for catalytic systems to its transformation via catalytic methods.

Catalytic Applications and Roles in Reaction Development

The catalytic chemistry involving Ethyl 2-hydroxy-4-nitrobenzoate is multifaceted, primarily focusing on the transformation of its functional groups and its use in green chemistry protocols.

While the functional groups of this compound, such as the hydroxyl and nitro moieties, suggest its potential to act as a ligand for creating metal complexes that could serve as catalysts, a review of current scientific literature does not indicate that it is widely utilized as a direct precursor in specific, well-established catalytic cycles. Its derivatives, however, play roles in various synthetic pathways. The development of catalysts from this specific compound remains an area for potential future exploration.

The transformation of the nitro group in aromatic compounds into an amino group via catalytic hydrogenation is a crucial industrial process, primarily for the synthesis of anilines. The mechanisms of this transformation have been extensively studied, particularly for nitrobenzene (B124822), and these findings are directly applicable to the nitro group of this compound.

The hydrogenation of aromatic nitro compounds is complex and can proceed through different pathways, often dependent on the catalyst and reaction conditions. up.pt The reaction was first explained by Haber's mechanism, which proposes a stepwise reduction. csic.esgla.ac.uk This process generally follows two main routes: a direct pathway and a condensation pathway. csic.esresearchgate.net

Direct Hydrogenation Pathway: The nitro group (-NO₂) is successively hydrogenated to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). csic.es